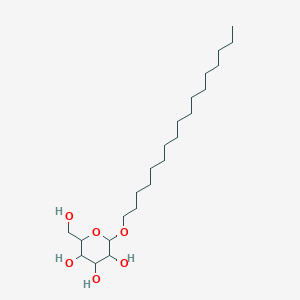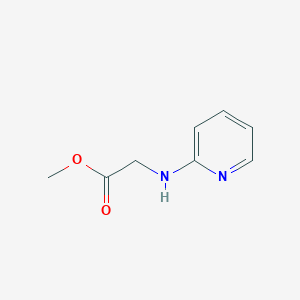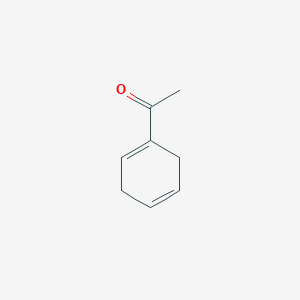
1-Acetyl-1,4-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,4-cyclohexadiene is a chemical compound that belongs to the class of cyclohexadienes. It is a highly reactive molecule that can undergo various chemical reactions. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1,4-cyclohexadiene is not well understood. However, it is believed that the compound undergoes various chemical reactions such as oxidation, reduction, and cyclization. These reactions can lead to the formation of different products, which can have various applications in different fields.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene. However, it has been reported to have antimicrobial and antifungal properties. The compound has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Acetyl-1,4-cyclohexadiene in lab experiments include its high reactivity and potential applications in the synthesis of various organic compounds. However, the compound is highly reactive and can undergo various side reactions, which can affect the yield of the desired product.
Zukünftige Richtungen
There are several future directions for the research on 1-Acetyl-1,4-cyclohexadiene. These include:
1. Development of new synthetic methods for the production of 1-Acetyl-1,4-cyclohexadiene with higher yields and purity.
2. Investigation of the mechanism of action of 1-Acetyl-1,4-cyclohexadiene and its potential applications in different fields such as medicine, agriculture, and material science.
3. Development of new catalysts based on 1-Acetyl-1,4-cyclohexadiene for organic reactions.
4. Investigation of the biochemical and physiological effects of 1-Acetyl-1,4-cyclohexadiene in vivo.
Conclusion:
In conclusion, 1-Acetyl-1,4-cyclohexadiene is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties and potential applications in different fields. The compound can be synthesized through the Diels-Alder reaction and has been used in the synthesis of various organic compounds. There is limited information available on the biochemical and physiological effects of the compound, but it has been shown to have antimicrobial and antifungal properties. The future directions for research on 1-Acetyl-1,4-cyclohexadiene include the development of new synthetic methods, investigation of its mechanism of action, and its potential applications in different fields.
Synthesemethoden
1-Acetyl-1,4-cyclohexadiene can be synthesized through the Diels-Alder reaction between acrolein and cyclopentadiene. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,4-cyclohexadiene has been extensively studied in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexadienones and cyclohexadienols. The compound has also been used in the development of new catalysts for organic reactions.
Eigenschaften
CAS-Nummer |
102872-23-1 |
|---|---|
Produktname |
1-Acetyl-1,4-cyclohexadiene |
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
1-cyclohexa-1,4-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QZEOTICWAUFOKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC=CC1 |
Kanonische SMILES |
CC(=O)C1=CCC=CC1 |
Synonyme |
Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



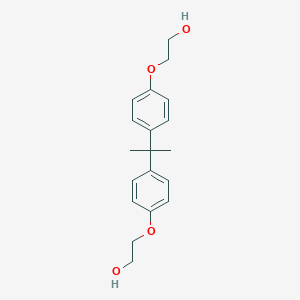

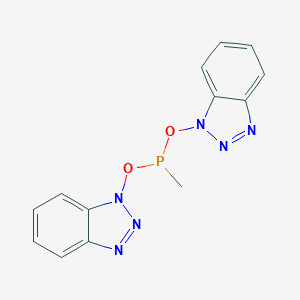
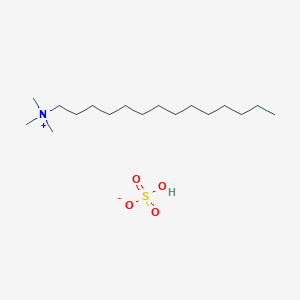
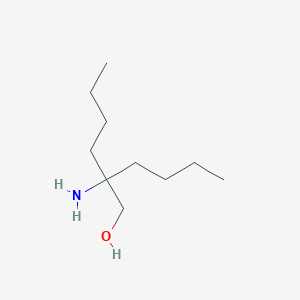
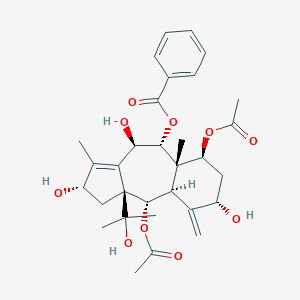
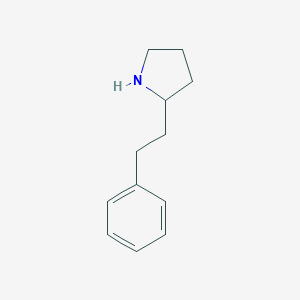
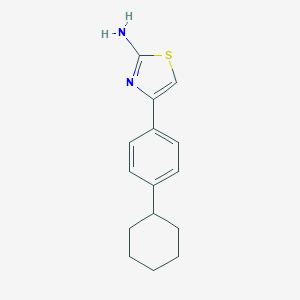
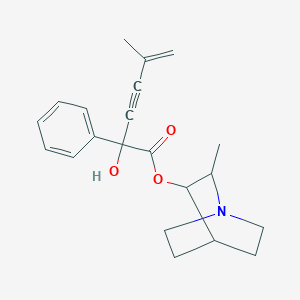
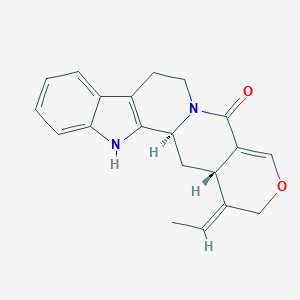
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
